molecular formula C8H17Cl2N3 B14474300 1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride CAS No. 65876-27-9

1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride

Cat. No.: B14474300
CAS No.: 65876-27-9
M. Wt: 226.14 g/mol
InChI Key: YCTPSERSLGHZGU-UHFFFAOYSA-N
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Description

1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride typically involves the reaction of 4-methylpiperazine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride can be compared with other similar compounds such as:

    Piperazine: A basic heterocyclic compound with similar structural features.

    4-Methylpiperazine: A derivative of piperazine with a methyl group attached.

    1-Piperazineethanol: Another piperazine derivative with an ethanol group.

The uniqueness of this compound lies in its specific chemical structure and the presence of the nitrile group, which imparts distinct chemical and biological properties.

Properties

CAS No.

65876-27-9

Molecular Formula

C8H17Cl2N3

Molecular Weight

226.14 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)propanenitrile;dihydrochloride

InChI

InChI=1S/C8H15N3.2ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2,4-8H2,1H3;2*1H

InChI Key

YCTPSERSLGHZGU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC#N.Cl.Cl

Origin of Product

United States

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